Isavuconazonium sulfate

Übersicht

Beschreibung

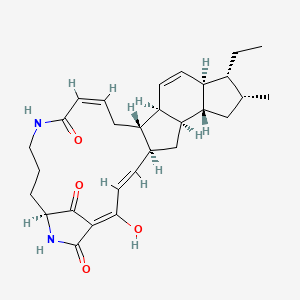

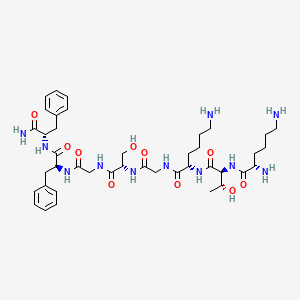

Isavuconazoniumsulfat ist ein systemisches Antimykotikum, das zur Triazol-Klasse gehört. Es wird zur Behandlung von invasiver Aspergillose und Mukormykose eingesetzt. Die Verbindung ist ein Prodrug von Isavuconazol, was bedeutet, dass sie im Körper in den aktiven Antimykotika-Wirkstoff Isavuconazol umgewandelt wird. Isavuconazoniumsulfat ist sowohl in oralen als auch in intravenösen Formulierungen erhältlich .

Herstellungsmethoden

Die Herstellung von Isavuconazoniumsulfat umfasst mehrere Schritte. Eine Methode umfasst die Reaktion einer Verbindung der Formel V mit einem Bisulfationen, um Isavuconazoniumsulfat zu erhalten, wie in Formel VI gezeigt. Diese Methode ist aufgrund der Stabilität der Zwischenprodukte, der einfachen Trennung und Reinigung, der einfachen Operationen, der hohen Reaktionsausbeute und der Eignung für die industrielle Produktion vorteilhaft . Eine andere Methode beinhaltet den Ionenaustausch an einer Verbindung, die als Formel 6 dargestellt ist, mit Styrolhydrogensulfatanionenaustauscherharz in einer organischen Lösungsmittel-wässrigen Lösung .

Wirkmechanismus

Target of Action

Isavuconazonium sulfate is a prodrug that is rapidly hydrolyzed in the blood to active isavuconazole . The primary target of isavuconazole is the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p) . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .

Mode of Action

Isavuconazole inhibits the synthesis of ergosterol by inhibiting lanosterol 14-alpha-demethylase . This enzyme is responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane . By inhibiting this enzyme, isavuconazole disrupts the production of ergosterol, leading to an accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane . This weakens the membrane structure and function, thereby inhibiting the growth and proliferation of the fungi .

Biochemical Pathways

The inhibition of lanosterol 14-alpha-demethylase by isavuconazole disrupts the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane . Its depletion and the accumulation of abnormal sterol intermediates cause significant disruption to the cell membrane, leading to impaired fungal cell growth and function .

Pharmacokinetics

This compound exhibits predictable pharmacokinetics . After oral or intravenous administration, it is rapidly hydrolyzed by esterases in the blood or the gastrointestinal tract to the active form, isavuconazole . Isavuconazole is metabolized by CYP3A4, CYP 3A5 and UGT . It is excreted via both feces (46.1%) and urine (45.5%) . The time to peak concentration after oral administration is 2 to 3 hours, and the elimination half-life is approximately 130 hours . Isavuconazole has excellent oral bioavailability of >98%, and its absorption is almost unaffected by food intake, gastric acid inhibitor drugs, or even mucositis .

Result of Action

The inhibition of ergosterol synthesis by isavuconazole results in a weakened fungal cell membrane, leading to impaired fungal cell growth and function . This makes isavuconazole effective against a variety of yeasts, molds, and dimorphic fungi . It is currently FDA-approved for the treatment of invasive aspergillosis and mucormycosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect its metabolism, as it is metabolized by CYP3A4, CYP 3A5 and UGT . Therefore, concurrent use of strong CYP3A4 inhibitors or inducers can affect the plasma levels of isavuconazole . Furthermore, the absorption of isavuconazole is almost unaffected by food intake, gastric acid inhibitor drugs, or even mucositis . This makes it a suitable antifungal agent for patients with various dietary habits and gastrointestinal conditions .

Biochemische Analyse

Biochemical Properties

Isavuconazonium sulfate plays a crucial role in inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . It achieves this by inhibiting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p), which is essential for ergosterol synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This compound interacts with various biomolecules, including enzymes and proteins involved in the ergosterol biosynthesis pathway .

Cellular Effects

This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to cell death . In mammalian cells, this compound has been shown to have minimal effects on cell signaling pathways, gene expression, and cellular metabolism, making it a relatively safe antifungal agent . It can cause elevated hepatic enzymes and hypokalemia in some patients .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to isavuconazole in the bloodstream by plasma esterases . Isavuconazole then binds to the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane . The disruption of ergosterol synthesis compromises the cell membrane’s integrity, leading to fungal cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time . Studies have demonstrated that the compound remains stable under various conditions and continues to exert its antifungal effects over extended periods . Long-term effects on cellular function have been observed, with this compound maintaining its antifungal activity without significant degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At therapeutic doses, the compound effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver and renal toxicity have been observed . These findings highlight the importance of dosage optimization to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is metabolized primarily by plasma esterases, which convert it to isavuconazole . Isavuconazole is further metabolized by the cytochrome P-450 enzyme system, particularly CYP3A4 . The inactive cleavage product is primarily eliminated by metabolism and subsequent renal excretion of the metabolites . This metabolic pathway ensures the efficient clearance of the compound from the body .

Transport and Distribution

This compound is well-absorbed from the oral capsule and does not appear to be significantly impacted by food intake or alterations in gastric acidity . Upon intravenous administration, it rapidly converts to isavuconazole in the systemic circulation . Isavuconazole is distributed widely within the body, including tissues and fluids, ensuring effective antifungal activity at the site of infection .

Subcellular Localization

This compound, once converted to isavuconazole, localizes primarily to the fungal cell membrane . This localization is crucial for its antifungal activity, as it targets the enzyme lanosterol 14-alpha-demethylase within the fungal cell membrane . The compound’s ability to specifically target fungal cells while sparing mammalian cells contributes to its efficacy and safety profile .

Vorbereitungsmethoden

The preparation of isavuconazonium sulfate involves several steps. One method includes reacting a compound of formula V with a bisulfate ion to obtain this compound as shown in formula VI. This method is advantageous due to the stability of intermediates, ease of separation and purification, simple operations, high reaction yield, and suitability for industrial production . Another method involves ion exchange on a compound shown as formula 6 with styrene hydrogensulfate anion exchange resin in an organic solvent aqueous solution .

Analyse Chemischer Reaktionen

Isavuconazoniumsulfat unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Umwandlung in seine aktive Form, Isavuconazol. Die Hydrolyse wird durch Plasmaesterasen erleichtert, die Isavuconazoniumsulfat im systemischen Kreislauf schnell in Isavuconazol umwandeln . Die Verbindung benötigt kein Cyclodextrin-Vehikel zur Solubilisierung, was ein erheblicher Vorteil gegenüber anderen Antimykotika ist .

Wissenschaftliche Forschungsanwendungen

Isavuconazoniumsulfat hat mehrere Anwendungen in der wissenschaftlichen Forschung, vor allem im Bereich der Medizin. Es wird zur Behandlung invasiver Pilzinfektionen wie Aspergillose und Mukormykose eingesetzt. Die breite antimykotische Aktivität der Verbindung macht sie gegen eine Vielzahl von Hefen, Schimmelpilzen und dimorphen Pilzen wirksam . Seine vorhersehbare Pharmakokinetik und verbesserte Verträglichkeit gegenüber anderen Antimykotika machen es zu einer wertvollen Option für die Behandlung komplexer Patienten mit invasiven Pilzinfektionen .

Wirkmechanismus

Isavuconazoniumsulfat ist ein Prodrug, das im Blut schnell zu aktivem Isavuconazol hydrolysiert wird. Isavuconazol hemmt die Synthese von Ergosterol, einem wichtigen Bestandteil der Pilzzellmembran, indem es das Cytochrom-P-450-abhängige Enzym Lanosterol-14-alpha-Demethylase hemmt. Diese Hemmung führt zu einer Anhäufung von methylierten Sterolvorläufern und einer Depletion von Ergosterol innerhalb der Pilzzellmembran, wodurch die Membranstruktur und -funktion geschwächt werden .

Vergleich Mit ähnlichen Verbindungen

Isavuconazoniumsulfat wird mit anderen Triazol-Antimykotika wie Voriconazol und Posaconazol verglichen. Isavuconazol, die aktive Form von Isavuconazoniumsulfat, bietet gegenüber diesen Verbindungen mehrere Vorteile, darunter das Fehlen einer QTc-Intervallverlängerung, eine vorhersehbarere Pharmakokinetik, ein weniger kompliziertes Arzneimittelwechselwirkungs-Profil und eine verbesserte Verträglichkeit . Ähnliche Verbindungen sind:

- Voriconazol

- Posaconazol

- Itraconazol

Die einzigartigen Eigenschaften von Isavuconazoniumsulfat, wie seine Wasserlöslichkeit und das Fehlen eines Cyclodextrin-Vehikels, machen es in bestimmten klinischen Szenarien zu einer bevorzugten Wahl .

Eigenschaften

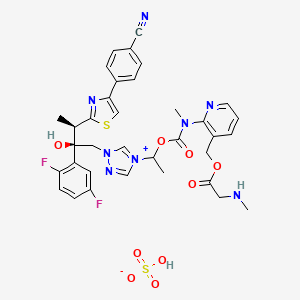

IUPAC Name |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXUIUUOMSMZKJ-KLFWAVJMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36F2N8O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026216 | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946075-13-4 | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946075-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isavuconazonium sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946075134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isavuconazonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAVUCONAZONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Q44514JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of isavuconazonium sulfate?

A1: this compound itself is a prodrug that is rapidly converted in the body to isavuconazole, the active antifungal agent. Isavuconazole targets the fungal cytochrome P450 family enzyme lanosterol 14-alpha-demethylase (CYP51). [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, isavuconazole disrupts ergosterol production, leading to fungal cell membrane instability, increased permeability, and ultimately cell death. []

Q2: Does isavuconazole penetrate the site of infection effectively?

A3: Research suggests that isavuconazole demonstrates good tissue penetration. Studies using a mouse model of invasive pulmonary aspergillosis showed that isavuconazole rapidly reaches the lungs and even crosses the blood-brain barrier, indicating its potential for treating central nervous system infections. [, ]

Q3: What is the pharmacokinetic profile of isavuconazole?

A4: this compound is rapidly hydrolyzed to isavuconazole in plasma. [] Isavuconazole exhibits linear pharmacokinetics, meaning its concentration in the body increases proportionally with dose. [, ] It has high oral bioavailability, indicating efficient absorption from the gastrointestinal tract. []

Q4: How does food intake affect isavuconazole absorption?

A5: Studies show that food does not significantly impact the absorption of isavuconazole. [] This is a significant advantage over some other azole antifungals, which require strict fasting conditions for optimal absorption.

Q5: How does hepatic impairment affect isavuconazole clearance?

A7: Clearance of isavuconazole is reduced in patients with mild and moderate hepatic impairment. [] While dosage adjustments may not be necessary due to a relatively wide safety margin, close monitoring is crucial in this population.

Q6: What types of fungal infections has this compound been studied for?

A8: this compound has been extensively studied for its efficacy in treating invasive aspergillosis and invasive mucormycosis. [, , , ] Studies demonstrate comparable or superior efficacy to existing treatment options for these challenging fungal infections. [, ]

Q7: Are there any known mechanisms of resistance to isavuconazole?

A7: While isavuconazole demonstrates activity against some azole-resistant strains, the emergence of resistance is a concern. Further research is crucial to fully understand the mechanisms of resistance to isavuconazole and develop strategies to mitigate its development.

Q8: Does this compound interact with other medications?

A8: Like all medications, this compound may interact with other drugs. It is essential to review the prescribing information for a comprehensive list of potential drug interactions.

Q9: What are the available formulations of this compound?

A13: this compound is available in both intravenous and oral formulations, offering flexibility in administration based on patient needs. [, ]

Q10: Can this compound be administered via a nasogastric tube?

A14: Studies have shown that administration of this compound intravenous solution via a nasogastric tube is bioequivalent to oral administration, providing a viable option for patients unable to swallow capsules. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)